

Application Notes: Vanoxerine (GBR-12909) as a Tool Compound in Neuroscience

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vanoxerine

Cat. No.: B1584691

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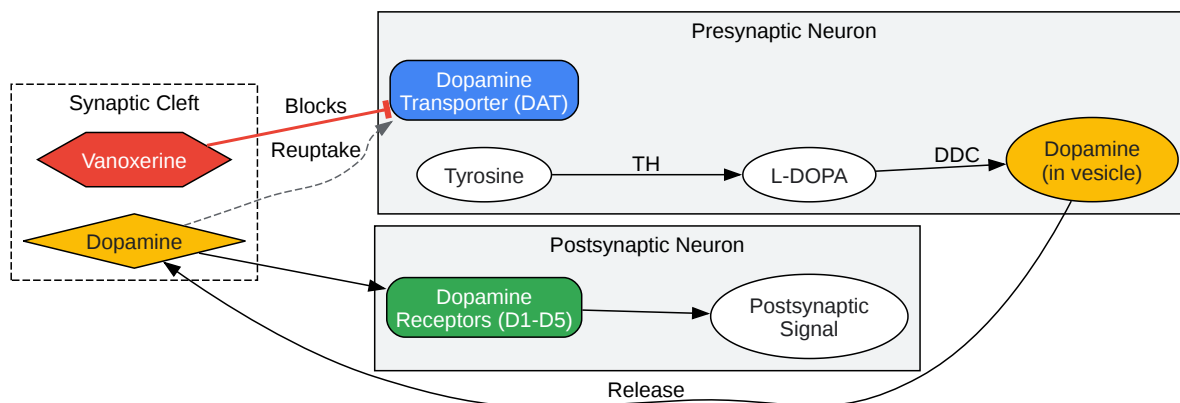
Introduction

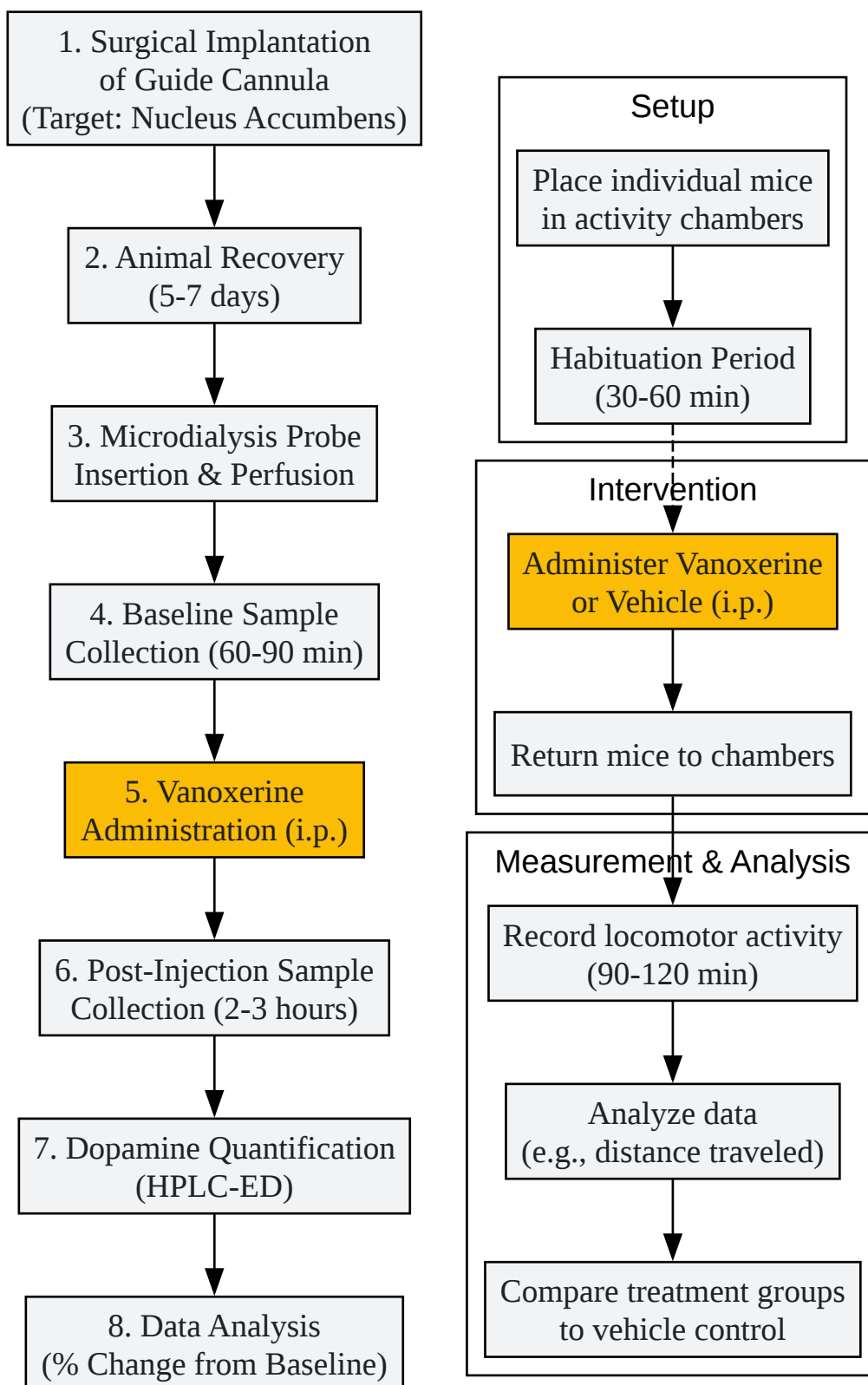
Vanoxerine, also widely known by its former developmental code GBR-12909, is a potent and selective dopamine reuptake inhibitor (DRI) belonging to the piperazine class of compounds.[1][2] It exhibits a significantly higher binding affinity for the dopamine transporter (DAT) than cocaine, in some studies estimated to be up to 500 times stronger.[2][3][4] Unlike cocaine, however, **Vanoxerine** has demonstrated only mild stimulant effects because it not only blocks dopamine reuptake but also appears to inhibit dopamine release, leading to a modest net increase in extracellular dopamine levels.[1][2] These unique properties make **Vanoxerine** an invaluable tool for researchers studying the intricacies of the dopaminergic system, addiction, and related neurological disorders.

Mechanism of Action

Vanoxerine's primary mechanism of action is the competitive inhibition of the dopamine transporter (DAT).[3][5] By binding with high affinity to the DAT, it blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[6] This action increases the concentration and prolongs the residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. While highly selective for the DAT, **Vanoxerine** also binds with lower affinity to the serotonin transporter (SERT) and has negligible interaction with the norepinephrine transporter (NET).[1][7] Researchers must also consider its potent off-target activity as a blocker of the hERG potassium channel (IKr) and, at higher concentrations, L-type

calcium and sodium ion channels, which has been a focus in cardiovascular safety studies but can also be relevant in neurophysiological experiments.[\[1\]](#)[\[8\]](#)[\[9\]](#)





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- To cite this document: BenchChem. [Application Notes: Vanoxerine (GBR-12909) as a Tool Compound in Neuroscience]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584691#vanoxerine-as-a-tool-compound-in-neuroscience-research]

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